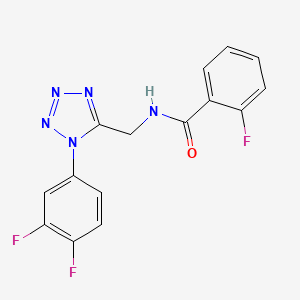

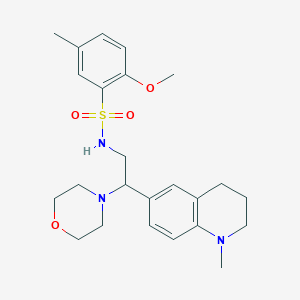

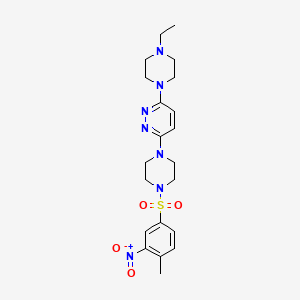

![molecular formula C16H13N3O2 B2964531 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid CAS No. 924021-70-5](/img/structure/B2964531.png)

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid” is a complex organic compound. It contains a benzoic acid group attached to a 1,2,3-triazole ring, which is further substituted with a 4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoic acid group, a 1,2,3-triazole ring, and a 4-methylphenyl group . The exact 3D structure may be viewed using specific software .Chemical Reactions Analysis

Esters, like this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters .科学的研究の応用

Advanced Oxidation Processes for Environmental Remediation A significant focus of research is on the degradation of persistent organic pollutants using advanced oxidation processes (AOPs). The triazole derivatives, similar to the structure , have been investigated for their reactivity and potential by-products in AOPs. These processes are essential for removing recalcitrant compounds from water, contributing to safer environmental practices and public health (Qutob et al., 2022).

Biological Activity and Drug Design Triazole derivatives are highlighted for their broad range of biological activities, making them valuable in drug discovery and design. Research emphasizes the development of novel triazole compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. This area of study is crucial for the continuous search for new drugs to address emerging health challenges (Ferreira et al., 2013).

Synthetic Methods and Green Chemistry The synthesis of triazole derivatives, including the specific compound , involves exploring efficient, environmentally friendly methods. Green chemistry principles are applied to develop sustainable synthetic routes, reducing the environmental impact and enhancing the scalability of compound production (Gu et al., 2009).

Understanding Metabolic Pathways Studies on compounds like nitisinone offer insights into the degradation pathways and stability of pharmaceuticals. Such research is critical for optimizing drug formulations, ensuring efficacy, and minimizing environmental impact. It highlights the importance of understanding chemical stability under various conditions (Barchańska et al., 2019).

Chemical Interaction with Biological Targets Research into the interactions between triazole derivatives and biological targets, such as DNA, provides foundational knowledge for the development of diagnostic and therapeutic agents. These studies contribute to a deeper understanding of molecular recognition and binding, which is essential for drug design (Issar & Kakkar, 2013).

特性

IUPAC Name |

4-[5-(4-methylphenyl)triazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-10-17-18-19(15)14-8-6-13(7-9-14)16(20)21/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZELXMVKZXAOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

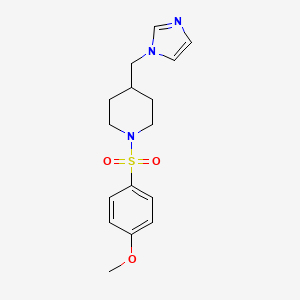

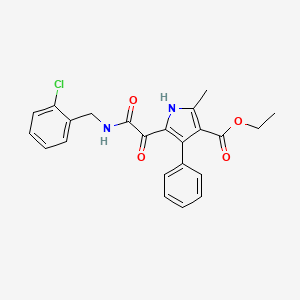

![3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2964457.png)

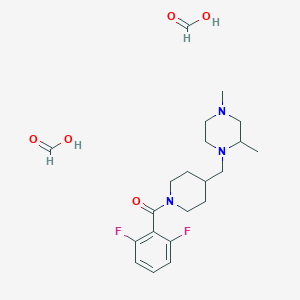

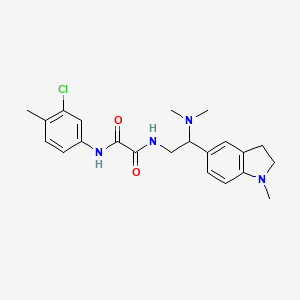

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)

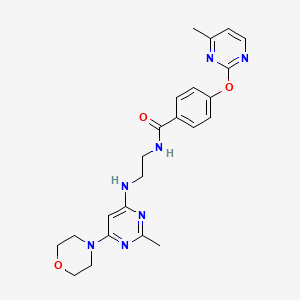

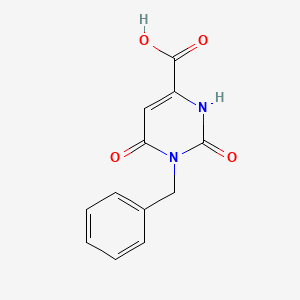

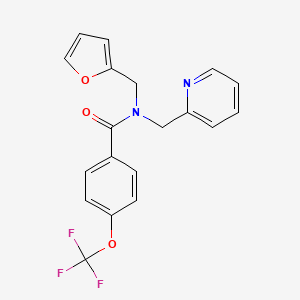

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)

![Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2964468.png)